![molecular formula C17H19N3O3S2 B2482888 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide CAS No. 2034337-56-7](/img/structure/B2482888.png)

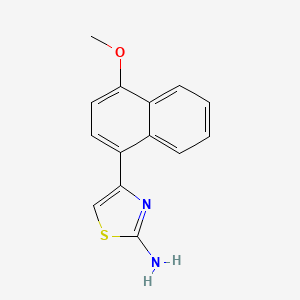

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

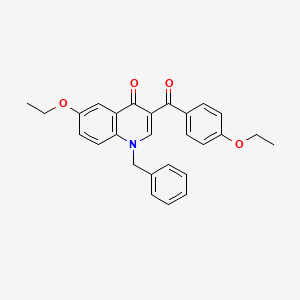

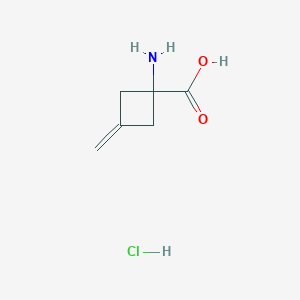

Synthesis Analysis

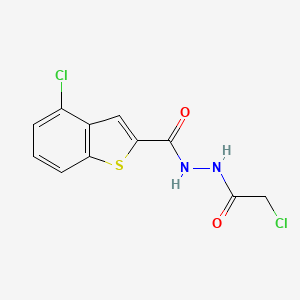

The synthesis of compounds related to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide involves multiple steps, including the use of bromine as a cyclic reagent and reactions with isocyanates and isothiocyanates. These processes yield compounds with potential herbicidal activity and are characterized by their efficiency and the purity of the synthesized products (Liu et al., 2008), (Lai et al., 1994).

Molecular Structure Analysis

Crystallographic analysis reveals detailed information about the molecular structure of similar compounds, including their geometric configuration, which significantly influences their biological and chemical activity. For instance, crystal structure determination aids in understanding the herbicidal effectiveness and potential interactions with biological targets (Liu et al., 2008).

Chemical Reactions and Properties

Compounds within this chemical class undergo various reactions with isocyanates, isothiocyanates, and thiourea, leading to the formation of diverse structures with notable herbicidal, antimicrobial, and potentially antitumor activities. These reactions are pivotal for exploring the chemical versatility and functional applicability of the compound (Lai et al., 1994), (Sara Tehranchian et al., 2005).

Scientific Research Applications

Herbicidal Activity

The synthesis of compounds containing thiadiazole rings has shown moderate to good selective herbicidal activity against specific plant species. For instance, novel compounds designed with pyrimidine and 1,3,4-thiadiazole rings have demonstrated selective herbicidal effects against Brassica campestris L. without inhibiting Echinochloa crus-galli at tested concentrations (Liu & Shi, 2014). This indicates the potential of utilizing thiadiazole derivatives in developing selective herbicides.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents. Compounds have shown significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, suggesting their promise as therapeutic agents (Gomha et al., 2017). Such findings contribute to the expanding pool of heterocyclic compounds with potential therapeutic applications.

properties

IUPAC Name |

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c1-19-15-9-8-13(12-16(15)20(2)25(19,22)23)18-17(21)10-11-24-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJRRGSGGIYBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)CCSC3=CC=CC=C3)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene](/img/structure/B2482805.png)

![Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2482814.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2482815.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482816.png)

amino}propanoate](/img/structure/B2482823.png)

![N-(3,4-difluorophenyl)-2-[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2482827.png)

![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)